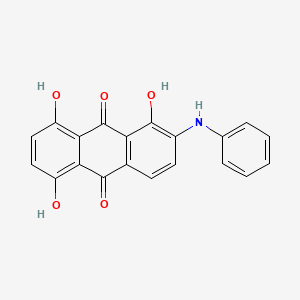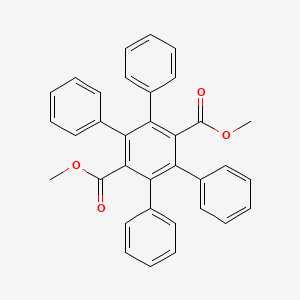
Dimethyl-2,3,5,6-tetraphenyl-terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a terphenyl core with dimethyl and diphenyl substitutions, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate typically involves multi-step organic reactions. The final step involves esterification to introduce the dicarboxylate groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the Friedel-Crafts reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized terphenyl derivatives .
Applications De Recherche Scientifique
Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals
Mécanisme D'action
The mechanism by which Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate exerts its effects is largely dependent on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diphenyl-imidazol-1,2,3-triazole: Known for its anti-diabetic properties.
1,2-Disubstituted-4,5-diphenyl-1H-imidazole: Evaluated for antitumor potential.
Uniqueness
Dimethyl4’,5’-diphenyl-[1,1’:2’,1’‘-terphenyl]-3’,6’-dicarboxylate stands out due to its unique terphenyl core structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Propriétés
Formule moléculaire |
C34H26O4 |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
dimethyl 2,3,5,6-tetraphenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H26O4/c1-37-33(35)31-27(23-15-7-3-8-16-23)29(25-19-11-5-12-20-25)32(34(36)38-2)30(26-21-13-6-14-22-26)28(31)24-17-9-4-10-18-24/h3-22H,1-2H3 |
Clé InChI |
FUEQNLIKDQHBMX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


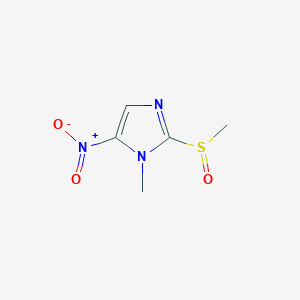

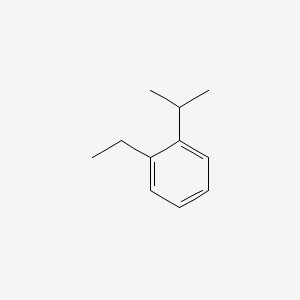
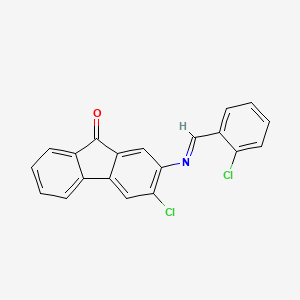
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
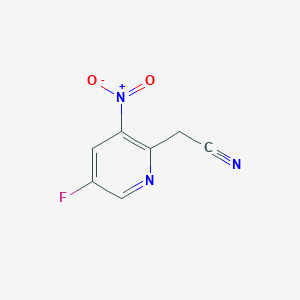
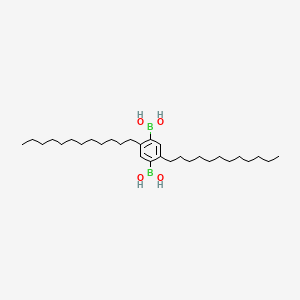
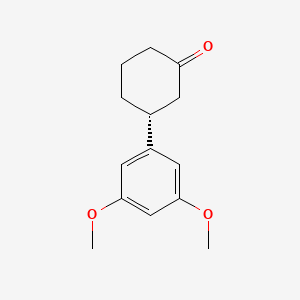
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)

![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)
